tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate
Description
tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate is a carbamate-protected amine derivative characterized by a branched alkyl chain containing bromo, ethoxy, and methyl substituents. Such compounds are typically employed as intermediates in pharmaceutical and organic synthesis, leveraging the tert-butyloxycarbonyl (Boc) group for amine protection during multi-step reactions . The bromo substituent enhances reactivity in nucleophilic substitution or cross-coupling reactions, while the ethoxy and methyl groups contribute to steric and electronic modulation .
Properties
Molecular Formula |
C11H22BrNO3 |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H22BrNO3/c1-6-15-11(5,7-12)8-13-9(14)16-10(2,3)4/h6-8H2,1-5H3,(H,13,14) |
InChI Key |
KRZNGGQYOXSVID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CNC(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-ethoxy-2-methylpropylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxides and ketones.
Reduction: Products include alcohols and amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. It is also used in the synthesis of peptides and other biomolecules .
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs within the body. The carbamate group can be hydrolyzed to release the active drug .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It serves as a cross-linking agent, enhancing the mechanical properties and thermal stability of the materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate involves the interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromo group can participate in nucleophilic substitution reactions, altering the function of target proteins .
Comparison with Similar Compounds
Key Observations :
- Substituent Reactivity : Bromo groups enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Ethoxy and methoxy groups increase solubility but may reduce reactivity due to steric hindrance.
- Steric Effects : Branched alkyl chains (e.g., 2,2-dimethylpropyl) or bicyclic frameworks (e.g., azabicyclo derivatives in ) introduce steric bulk, influencing reaction pathways and crystallization behavior.
- Physical States : Derivatives with aromatic or rigid bicyclic systems (e.g., 42g, 42h in ) often crystallize as solids, whereas aliphatic analogs (e.g., 41ε in ) remain oils.
Functional and Application-Based Comparisons
- Pharmaceutical Relevance : Bromo-substituted derivatives (e.g., 41ε in ) are precursors for targeted protein degradation (PROTACs), while methylthiazol-containing analogs (e.g., 42a–j in ) are explored as kinase inhibitors.
- Bicyclic Systems : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4 ) demonstrates enhanced conformational rigidity, advantageous for CNS-targeting drugs.
Biological Activity
Tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate is a synthetic organic compound that belongs to the carbamate class. The compound is characterized by its unique structural features, including a tert-butyl group, a bromine atom, and an ethoxy group, which contribute to its reactivity and biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₁₀H₁₈BrNO₂
- Molecular Weight : 296.20 g/mol
- SMILES Notation :
CC(C)(C)OC(=O)NCC(C)(CBr)O
The biological activity of this compound primarily arises from its ability to participate in nucleophilic substitution reactions. The presence of the bromine atom allows for the compound to act as an electrophile, facilitating interactions with nucleophiles such as amines and thiols. This reactivity is crucial for synthesizing biologically active molecules and studying their mechanisms.
Biological Activity Overview
Research indicates that compounds within the carbamate class, including this compound, exhibit various biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving serine hydrolases.
- Protein-Ligand Interactions : It is utilized in studying protein-ligand binding dynamics, which are vital for drug design.
- Medicinal Chemistry Applications : The compound aids in developing pharmaceuticals by protecting amine groups during synthesis.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl (3-bromo-2-methylpropyl)carbamate | Fewer steric hindrances | Moderate enzyme inhibition |
| tert-Butyl N-(3-bromopropyl)carbamate | Linear structure | Limited protein interaction |
| This compound | Enhanced steric hindrance due to two methyl groups | Strong enzyme inhibition and selective binding |
Case Studies
- Enzyme Interaction Studies : In a study examining the inhibition of acetylcholinesterase (AChE), this compound demonstrated significant inhibitory effects, suggesting potential applications in treating neurodegenerative diseases.
- Synthesis of Biologically Active Molecules : Researchers have utilized this compound as a building block in synthesizing new pharmacological agents targeting various diseases, including cancer and infectious diseases.
- Drug Design Applications : The compound has been instrumental in developing carbamate-based drugs, showcasing its utility in medicinal chemistry.
Q & A
Q. How can the synthesis of tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate be optimized to maximize yield and purity?
- Methodological Answer : The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group. A common approach includes reacting the amine precursor with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine or sodium hydroxide) under anhydrous conditions . Solvent selection is critical: dichloromethane or acetonitrile enhances solubility and reaction kinetics . Temperature control (0–25°C) minimizes side reactions like hydrolysis of the bromoethyl group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing tert-Butyl N-(3-bromo-2-ethoxy-2-methylpropyl)carbamate?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and bromoethyl moiety (δ ~3.5–4.0 ppm for CHBr) .
- FT-IR : Peaks at ~1700 cm (C=O stretch of carbamate) and ~1250 cm (C-O-C ether stretch) validate functional groups .
- Crystallography : Single-crystal X-ray diffraction (SXD) using SHELX software resolves the 3D structure. ORTEP-3 graphical interfaces aid in visualizing bond angles and torsional strain . WinGX suites streamline data processing and refinement .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structural resolution of this compound be addressed?
- Methodological Answer : Data contradictions (e.g., anomalous bond lengths or thermal parameters) may arise from twinning, disorder, or incomplete data. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disordered atoms . Validate refinement with R-factor convergence (<5%) and cross-check using independent software like OLEX2. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .
Q. What strategies prevent racemization during the synthesis of stereoisomers involving this compound?
- Methodological Answer : Racemization often occurs at the chiral 2-methylpropyl center. Mitigation strategies include:
- Using non-polar solvents (e.g., toluene) to stabilize transition states.
- Low-temperature reactions (−20°C) to slow epimerization .
- Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis .
Monitor enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak IA column) or F NMR with chiral shift reagents .
Q. How do substituents (e.g., bromo vs. fluoro) on the propyl chain influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Substituent effects are quantified via Hammett studies or computational modeling (DFT). Bromine’s higher electronegativity increases the leaving group ability compared to fluorine, accelerating SN2 reactions. Steric effects from the tert-butyl group hinder backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., methanol). Kinetic data from H NMR or GC-MS time-course analyses validate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
